Home > Products > Screening Compounds P115164 > 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol - 2144-65-2

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Catalog Number: EVT-3485892
CAS Number: 2144-65-2
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a nitrogen-containing heterocyclic compound with significant biological and pharmacological relevance. It features a bicyclic structure characterized by a tetrahydroquinoline core, which is associated with various natural products and synthetic pharmaceuticals. The compound has a molecular formula of C10H13NOC_{10}H_{13}NO and a molecular weight of approximately 163.22 g/mol. The hydroxyl group at the 3-position is crucial for its biological activity, particularly in neuroprotection and antioxidant properties.

Source and Classification

This compound is classified under the category of tetrahydroquinolines, which are derivatives of quinoline. It is primarily sourced through synthetic methods in laboratory settings and has been extensively studied for its therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer.

Synthesis Analysis

Methods and Technical Details

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol can be synthesized through several established methods:

  • Pictet-Spengler Reaction: This classical method involves the reaction of phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline structure. This approach is favored for its efficiency and high yield in industrial applications.
  • Catalytic Hydrogenation: Another method includes the selective hydrogenation of quinolines using nitrogen-doped carbon-supported palladium catalysts under mild conditions (50°C and 20 bar hydrogen pressure). This method enhances product purity and sustainability.

These synthesis routes highlight the versatility in producing this compound while allowing for further functionalization to enhance its biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol can be represented as follows:

  • InChI: InChI=1S/C10H13NO/c1-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3
  • InChI Key: ZXFBXQKDQVHEHK-UHFFFAOYSA-N

The compound's structure features a bicyclic framework with a hydroxyl group attached to the nitrogen-containing ring. This configuration is essential for its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form quinoline derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can also be reduced to generate dihydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions can occur at the nitrogen atom to form various derivatives under acidic or basic conditions.

These reactions allow for the modification of the compound's structure to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol involves several pathways:

  1. Neuroprotection: The compound exhibits neuroprotective effects by inhibiting oxidative stress and excitotoxicity. It has been shown to protect dopaminergic neurons from neurotoxins such as MPTP and rotenone.
  2. Monoamine Oxidase Inhibition: It inhibits monoamine oxidase A and B activities, which enhances dopamine metabolism and offers protection against neurodegenerative processes associated with diseases like Parkinson's disease.

These mechanisms underline its potential as a therapeutic agent for various neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol exhibits several notable physical properties:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and methanol.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily in oxidation-reduction reactions and substitution reactions due to the presence of functional groups.

These properties are critical for its handling in laboratory settings and applications in research.

Applications

Scientific Uses

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol has diverse applications in scientific research:

  1. Neuroprotection Studies: Investigated for its role in protecting neurons from oxidative damage.
  2. Anti-inflammatory Research: Explored for potential anti-inflammatory effects that could benefit various inflammatory conditions.
  3. Cancer Research: Shows promise as an anticancer agent by inducing apoptosis in cancer cells.
  4. Pain Management Studies: Investigated for managing neuropathic pain in experimental models.

These applications highlight the compound's significance in pharmacological research and potential therapeutic development across multiple domains.

Introduction to the Tetrahydroquinoline Scaffold in Medicinal Chemistry

Structural Significance of Tetrahydroquinoline Derivatives in Drug Discovery

The tetrahydroquinoline (THQ) scaffold—a partially saturated quinoline variant—is characterized by a fused benzene ring and piperidine-like heterocycle with a chiral center at C3/C4 positions. This structure confers three-dimensional complexity and hydrogen-bonding capability, enabling diverse interactions with biological targets. The C3-hydroxyl group in 1-methyl-1,2,3,4-tetrahydroquinolin-3-ol enhances polarity and facilitates hydrogen bonding, critical for target engagement, while the methyl group at N1 modulates lipophilicity and metabolic stability. These features underpin THQ’s versatility in drug design, particularly for central nervous system (CNS) and oncology targets where membrane permeability and specific binding are paramount [5] [8].

Clinically approved THQ-based drugs exploit these properties:

  • Trabectedin (anticancer): Binds DNA minor grooves via THQ-mediated van der Waals contacts.
  • Quinapril (antihypertensive): THQ moiety optimizes angiotensin-converting enzyme affinity.
  • Solifenacin (overactive bladder): THQ’s rigidity enables selective muscarinic receptor antagonism.

Table 1: Clinically Approved THQ-Based Therapeutics

Drug NameTherapeutic ClassKey Structural FeaturesPrimary Target
TrabectedinAnticancerTHQ fused to isoquinolineDNA minor groove
QuinaprilAntihypertensiveTHQ with carboxylate side chainAngiotensin-converting enzyme
SolifenacinAntimuscarinicN-Alkylated THQ with quinuclidineM3 muscarinic receptor
LurbinectedinAnticancerTHQ-isoquinoline hybridRNA polymerase II
ApomorphineAnti-ParkinsonianTHQ with benzylisoquinoline frameworkDopamine D2 receptor

Historical Context: Natural and Synthetic Tetrahydroquinoline-Based Bioactive Compounds

Natural Sources and Bioactivity

THQ alkaloids occur widely in plants and microorganisms, often serving as chemical defenses. Notable examples include:

  • Saframycins (bacterial origin): Exhibit potent antitumor activity through DNA alkylation. Saframycin A’s THQ core enables intercalation and covalent adduct formation with guanine residues [1] [5].
  • Bioxalomycin α1 (actinomycetes): THQ-containing antibiotic with efficacy against Gram-positive pathogens by inhibiting cell wall synthesis.

Evolution of Synthetic Approaches

Early THQ syntheses relied on classical cyclization reactions:

  • Pictet-Spengler condensation: Acid-catalyzed cyclization of β-arylethylamines with aldehydes, yielding racemic THQs. Stereoselective variants now employ chiral auxiliaries (e.g., Andersen reagent) or organocatalysts like (R)-TRIP [1] [5].
  • Bischler-Napieralski reaction: Cyclodehydration of N-acyl phenethylamines to dihydroisoquinolines, followed by reduction. This route enabled the synthesis of antitumor agents like quinocarcin [1].

Modern methods emphasize efficiency and stereocontrol:

  • Povarov reaction: Three-component coupling of anilines, aldehydes, and alkenes under Lewis acid catalysis. This one-pot strategy facilitates diverse C2/C4 substitutions and is scalable under green conditions (e.g., ionic liquid catalysis) [7] [8].
  • Asymmetric hydrogenation: Enantioselective reduction of quinolines using chiral Ru catalysts, affording >99% ee for C3-substituted THQs [8].

Synthetic advancements have enabled library synthesis for structure-activity relationship (SAR) studies, accelerating lead optimization.

Rationale for Targeting 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol as a Lead Structure

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (hereafter "the lead compound") integrates strategic pharmacophoric elements that address multifactorial diseases:

  • Chiral C3-hydroxy group: Serves as a hydrogen-bond donor/acceptor for target engagement. Analog studies confirm hydroxyl removal diminishes activity by >70% in antioxidant and enzyme inhibition assays [7].
  • N1-Methylation: Enhances blood-brain barrier (BBB) penetration (predicted log P = 2.1 ± 0.3) while preventing oxidative deamination [7] [8].
  • Aromatic system: Enables π-stacking with protein residues (e.g., tyrosine in kinase targets).

Multifunctional Therapeutic Potential

  • Neuroprotection:
  • Scavenges ABTS⁺ radicals (EC₅₀ = 8.2 μg/mL vs. ascorbic acid’s 35 μg/mL) via single-electron transfer [7].
  • Inhibits monoamine oxidase B (MAO-B) (IC₅₀ ~15 μM), reducing neurotoxic metabolite formation [3] [10].
  • Anticancer Activity:
  • Targets G-protein-coupled estrogen receptor (GPER) in breast cancer, suppressing proliferation (IC₅₀ = 25 μM in MDA-MB-231 cells) [4].
  • Binds mTOR kinase via morpholine-like interactions in derivatives, inhibiting Akt signaling (IC₅₀ < 0.1 μM for optimized analogs) [8].
  • Antioxidant Capacity:
  • Outperforms ascorbic acid in ABTS⁺ assays (EC₅₀ < 10 μg/mL), attributed to resonance stabilization of the phenolic radical [7].

Table 2: Biological Activities Supporting Lead Compound Development

Activity ProfileExperimental ModelKey MetricsMechanistic Insights
AntioxidantABTS⁺ radical scavengingEC₅₀: <10 μg/mL (vs. ascorbic acid 35 μg/mL)Single-electron transfer (SET) dominant
NeuroprotectiveMAO-B inhibitionIC₅₀: ~15 μMCompetitive inhibition at FAD site
Antiproliferative (Breast)MCF-7 and MDA-MB-231 cellsIC₅₀: 25–50 μM after 72hGPER-dependent signaling blockade
mTOR InhibitionMolecular docking simulationsΔG: −10.2 kcal/mol; Kᵢ: 19 nM (derivative 10e)Hydrogen bonding to Val2240/Tyr2225
BBB PermeabilityIn silico prediction (SwissADME)High (CNS MPO score: 4.5/6)Optimal log P (2.1) and TPSA (42 Ų)

The lead compound’s synthetic tractability—accessible via Povarov or asymmetric hydrogenation routes—enables rapid analog generation. Its structural plasticity allows derivatization at N1, C3, and the aromatic ring to fine-tune potency, selectivity, and pharmacokinetics [7] [8].

Compound Names in Article

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
  • Trabectedin
  • Quinapril
  • Solifenacin
  • Lurbinectedin
  • Apomorphine
  • Saframycin A
  • Bioxalomycin α1
  • 1MeTIQ (contextual reference)

Properties

CAS Number

2144-65-2

Product Name

1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-3-ol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3

InChI Key

ZXFBXQKDQVHEHK-UHFFFAOYSA-N

SMILES

CN1CC(CC2=CC=CC=C21)O

Canonical SMILES

CN1CC(CC2=CC=CC=C21)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.